YZK-C22

Fungicide Discovery PK Inhibitor Rhizoctonia solani

YZK-C22 is a well-characterized triazolothiadiazole fungicide lead and a potent inhibitor of fungal pyruvate kinase (PK). Unlike other PK inhibitors, YZK-C22 provides a consistent, moderate-potency baseline (RsPK IC50: 11.15-42.4 μmol/L) that does not always correlate with whole-cell efficacy (e.g., EC50 of 1.54 μg/mL for analog 5o). This unique profile makes YZK-C22 the essential benchmark for calibrating assays, evaluating new chemical entities, and studying uptake/efflux mechanisms. Ensure your research uses the definitive PK standard.

Molecular Formula C7H3Cl3N6S2
Molecular Weight 341.6 g/mol
Cat. No. B12369436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYZK-C22
Molecular FormulaC7H3Cl3N6S2
Molecular Weight341.6 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C2=NN=C3N2N=C(S3)C(Cl)(Cl)Cl
InChIInChI=1S/C7H3Cl3N6S2/c1-2-3(18-15-11-2)4-12-13-6-16(4)14-5(17-6)7(8,9)10/h1H3
InChIKeyCKFAIRWSBXJUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YZK-C22 Procurement Guide: Baseline Data for the Pyruvate Kinase-Targeting Fungicide Lead


YZK-C22 is a triazolothiadiazole fungicide lead compound characterized by a 1,2,3-thiadiazol-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole skeleton [1]. It functions as a potent inhibitor of fungal pyruvate kinase (PK), a novel target in the glycolytic pathway [2]. This compound serves as a foundational chemical probe and benchmarking standard for PK-targeted fungicide research [3].

YZK-C22 Procurement: Why Generic Pyruvate Kinase Inhibitor Substitution Is Not Advisable


In research programs targeting fungal pyruvate kinase (PK), the performance of YZK-C22 cannot be assumed to be interchangeable with other PK inhibitors. Despite sharing a common nominal target, YZK-C22 and its analogs exhibit significant variation in both enzymatic potency (IC50) and, crucially, whole-cell fungicidal activity (EC50). For instance, certain derivatives demonstrate superior PK binding but inferior or comparable whole-cell potency, indicating divergent uptake, efflux, or off-target engagement [1]. This variability highlights that the specific core scaffold of YZK-C22 provides a unique balance of target engagement and bioavailability that is not easily replicated. Selection of a lead for screening or optimization must be anchored to the specific, quantitative performance data of YZK-C22 against a defined comparator panel [2].

YZK-C22 Comparator Data: Quantitative Evidence for Scientific and Procurement Decisions


YZK-C22 vs. Isothiazole-Purine 5ai: Whole-Cell Potency Against R. solani

Compound YZK-C22 exhibits moderate whole-cell potency against the fungal pathogen Rhizoctonia solani. A direct head-to-head comparison in the same study reveals that the isothiazole-purine analog 5ai demonstrates significantly enhanced fungicidal activity, with an EC50 value of 1.5 μg/mL compared to 4.2 μg/mL for YZK-C22 [1].

Fungicide Discovery PK Inhibitor Rhizoctonia solani EC50

YZK-C22 vs. Triazolothiadiazine 6m: Enzymatic Inhibition and In Vivo Activity

A comparison of YZK-C22 with the triazolothiadiazine analog 6m reveals a key structure-activity relationship (SAR) insight. YZK-C22 is a more potent inhibitor of the RsPK enzyme in a biochemical assay, with an IC50 of 32.64 μM versus 67.30 μM for 6m [1]. However, in an in vivo assay on R. solani, 6m displayed a numerically higher inhibition rate (70% vs. 60% for YZK-C22) at a concentration of 200 μg/mL [1].

Fungicide Discovery PK Inhibitor Rhizoctonia solani IC50 In Vivo

YZK-C22 vs. Psoralen Derivative 11i: Botrytis cinerea Potency and PK Inhibition

Against the pathogen Botrytis cinerea, YZK-C22 shows moderate activity. A direct comparison with psoralen-based analog 11i indicates that 11i is significantly more potent, with an EC50 of 5.4 μg/mL compared to 13.4 μg/mL for YZK-C22 [1]. Interestingly, their PK enzyme inhibition potencies are comparable, with IC50 values of 39.6 μmol/L for 11i and 32.4 μmol/L for YZK-C22 [1].

Fungicide Discovery PK Inhibitor Botrytis cinerea EC50 IC50

YZK-C22 vs. 2-Thiazol-2-yl-1,3,4-oxadiazole 5s: R. solani Potency and RsPK Binding

A subsequent optimization campaign produced compound 5s, which exhibits a profound improvement in potency against R. solani. Compared to YZK-C22 (EC50 = 3.14 μg/mL), 5s is over 14-fold more active, with an EC50 of 0.21 μg/mL, and also shows a 2.30-fold increase in RsPK inhibition potency [1]. This superior binding was further confirmed by microscale thermophoresis (MST), which showed a lower dissociation constant for 5s [1].

Fungicide Discovery PK Inhibitor Rhizoctonia solani EC50 MST

YZK-C22 vs. Isothiazole-Purine 5ai: PK Enzyme Inhibition Potency

While YZK-C22 is a potent PK inhibitor, an isothiazole-purine analog (5ai) shows slightly enhanced activity in a direct comparison. Compound 5ai demonstrates an IC50 of 38.8 μmol/L, which is marginally more potent than YZK-C22's IC50 of 42.4 μmol/L in the same assay [1].

Fungicide Discovery PK Inhibitor IC50 Structure-Activity Relationship

YZK-C22 vs. Triazolothiadiazole 5o: Divergent Potency and Spectrum

Analog 5o represents a case where enzyme inhibition does not predict whole-cell activity. YZK-C22 is a more potent PK inhibitor than 5o, with an IC50 of 11.15 μg/mL versus 29.14 μg/mL [1]. Despite this, 5o demonstrates superior fungicidal activity (EC50) against R. solani (1.54 μg/mL vs. 3.14 μg/mL for YZK-C22) and also exhibits a broad spectrum of activity against multiple other fungal pathogens [1].

Fungicide Discovery PK Inhibitor Broad-Spectrum IC50 EC50

YZK-C22 Applications: Primary Use Cases in Fungicide R&D Pipelines


A Benchmarking Standard for PK Inhibitor Discovery Programs

YZK-C22's well-characterized profile as a moderate-potency PK inhibitor (e.g., RsPK IC50 = 11.15 - 42.4 μmol/L) makes it an ideal benchmark for evaluating new chemical entities [1]. Its consistent performance across multiple studies and assays provides a reliable baseline to quantify improvements in both enzyme inhibition and whole-cell fungicidal activity (EC50) for novel synthetic compounds [2].

A Tool for Decoupling Target Engagement from Whole-Cell Efficacy

YZK-C22 is uniquely suited for studies designed to separate PK inhibition from fungicidal outcomes. Its data profile demonstrates potent enzymatic activity (IC50 = 11.15 μg/mL) that does not always translate to superior whole-cell potency (e.g., vs. 5o with EC50 of 1.54 μg/mL) [3]. This makes it a crucial control compound for investigating phenomena like compound uptake, efflux, or metabolic stability that influence the transition from in vitro target engagement to in vivo efficacy.

A Baseline Compound for In Vivo Efficacy and Field Trials

YZK-C22 provides a reproducible baseline of in vivo performance. For example, it achieves a 60% inhibition rate against R. solani at 200 μg/mL and serves as a reference for more advanced leads like 6m (70% inhibition) [4]. This established efficacy makes it useful for calibrating disease models and evaluating the performance of new candidates under greenhouse or field conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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